Product packaging for Acebutolol hydrochloride, (R)-(Cat. No.:CAS No. 96450-13-4)

Acebutolol hydrochloride, (R)-

Cat. No.: B12781101
CAS No.: 96450-13-4
M. Wt: 372.9 g/mol
InChI Key: KTUFKADDDORSSI-XFULWGLBSA-N
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Description

Chirality and Stereoisomerism of Acebutolol (B1665407)

Acebutolol's chemical structure contains an asymmetric carbon atom, which is the source of its chirality. geneesmiddeleninformatiebank.nlgauthmath.com This chiral center is located on the propanolamine (B44665) side chain. Due to this single chiral center, acebutolol exists as a pair of enantiomers, designated as (R)-(+)-acebutolol and (S)-(-)-acebutolol. These stereoisomers are physically and chemically identical in an achiral environment but can exhibit significant differences in their biological activities and pharmacokinetic profiles within the chiral environment of the body. kup.atnih.gov

Significance of Enantiomeric Forms in β-Adrenergic Blockers

The phenomenon of stereoselectivity is a defining characteristic of β-adrenergic blockers. chapman.edu The interaction between these drugs and their target, the β-adrenergic receptors, is highly dependent on the three-dimensional arrangement of the drug molecule. kup.atchapman.edu For the vast majority of β-blockers that have a single chiral center, including acebutolol, the β-blocking activity resides almost exclusively in the (S)-(-)-enantiomer. ualberta.canih.gov The reported activity ratio between the (S) and (R) enantiomers can range from 33 to over 500, highlighting the profound impact of stereochemistry on pharmacological effect. nih.govchapman.edu The (S)-enantiomer's shape is complementary to the binding site on the β-adrenoceptors, allowing for a high-affinity interaction that leads to receptor blockade. In contrast, the (R)-enantiomer generally fits poorly into this binding site, resulting in significantly lower β-blocking potency. kup.atnih.gov This difference underscores the importance of studying each enantiomer individually, as the less active isomer is not necessarily inert and may contribute to other pharmacological effects or the drug's metabolic profile. nih.gov

Stereochemical Configuration of Acebutolol and its Metabolite Diacetolol (B1670378)

Acebutolol is commercially available as a racemate, a mixture of both its (R) and (S) forms. ualberta.cachapman.edu The β-adrenergic blocking activity is predominantly associated with the (S)-enantiomer. nih.govmdpi.comsci-hub.segoogle.com

The stereoselectivity extends to the metabolite, diacetolol. The peak concentration (Cmax) of (R)-diacetolol is significantly greater than that of (S)-diacetolol. nih.gov Furthermore, the renal clearance and elimination half-life of the diacetolol enantiomers differ, with (R)-diacetolol having a significantly greater renal clearance and a shorter half-life than (S)-diacetolol. nih.gov

Pharmacokinetic Parameters of Acebutolol (AC) and Diacetolol (DC) Enantiomers
Parameter(S)-Acebutolol(R)-Acebutolol(S)-Diacetolol(R)-Diacetolol
Oral Clearance (L/h)87 ± 22106 ± 30--
AUC Ratio (S:R or S/R)1.20 ± 0.1No Significant Difference
Cmax Ratio (S/R)-0.7 ± 0.1
Half-life (t1/2) (h)--8.8 ± 2.46.4 ± 1.6
Renal Clearance (mL/min)--53 ± 2970 ± 34

Data sourced from a study in 12 healthy subjects following oral administration of 200 mg of racemic acebutolol. nih.gov

Research Context and Scientific Rationale for (R)-Enantiomer Investigation

The scientific rationale for investigating the (R)-enantiomer of acebutolol, despite its much lower β-blocking activity, is multifaceted. A primary driver is the principle that different enantiomers of a chiral drug can possess distinct pharmacological and pharmacokinetic properties. google.com Understanding the full profile of each isomer is essential for a comprehensive grasp of the racemic drug's effects.

Furthermore, the stereoselective disposition of acebutolol, where the (R)-enantiomer is metabolized and cleared differently than the (S)-enantiomer, warrants specific investigation. nih.govchapman.edu Studying the metabolism of (R)-acebutolol helps to explain the observed plasma concentrations of the parent drug and its active metabolite, diacetolol. This knowledge is crucial for understanding variability in patient response. The development of asymmetric synthesis methods to produce optically pure enantiomers of acebutolol also highlights the scientific interest in isolating and studying the individual isomers. google.comresearchgate.net Such research allows for a precise evaluation of the pharmacological activity of each enantiomer, free from the confounding influence of the other. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29ClN2O4 B12781101 Acebutolol hydrochloride, (R)- CAS No. 96450-13-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

96450-13-4

Molecular Formula

C18H29ClN2O4

Molecular Weight

372.9 g/mol

IUPAC Name

N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride

InChI

InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H/t15-;/m1./s1

InChI Key

KTUFKADDDORSSI-XFULWGLBSA-N

Isomeric SMILES

CCCC(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)C)O)C(=O)C.Cl

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl

Origin of Product

United States

Synthetic Methodologies for Enantiopure R Acebutolol Hydrochloride

Chemoenzymatic Approaches for Enantioselective Synthesis

Chemoenzymatic methods leverage the high selectivity of enzymes to resolve racemic mixtures or create chiral building blocks, which are then converted to the target molecule through chemical reactions. nih.govunimi.it These approaches are valued for their efficiency and environmental friendliness. researchgate.net

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. openpolar.no This technique relies on an enzyme that preferentially catalyzes a reaction with one enantiomer, leaving the other enantiomer unreacted. For acebutolol (B1665407), this often involves the resolution of a key intermediate. openpolar.no The success of this method is highly dependent on the enzyme's ability to discriminate between the two enantiomers, a property known as enantioselectivity. nih.gov

One common approach involves the enzymatic kinetic resolution of a racemic chlorohydrin intermediate. The enzyme, typically a lipase (B570770), selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov The degree of separation is quantified by the enantiomeric excess (e.e.), which indicates the purity of the desired enantiomer.

Role of Lipases and Other Biocatalysts in Enantiomeric Separation

Lipases are the most frequently employed biocatalysts for the kinetic resolution of acebutolol intermediates due to their broad substrate specificity, stability in organic solvents, and high enantioselectivity. unimi.itnih.gov Lipases from various microbial sources, such as Candida antarctica and Candida rugosa, have been successfully utilized. openpolar.nousm.myresearchgate.net

Candida antarctica lipase B (CALB) is particularly notable for its effectiveness in the kinetic resolution of racemic acebutolol and its intermediates. openpolar.nousm.my Studies have shown that immobilized CALB can be used in batch reactors and enzymatic membrane reactors for this purpose. openpolar.nousm.my The choice of solvent, acyl donor, and reaction conditions significantly influences the conversion rate and enantioselectivity of the lipase-catalyzed reaction. researchgate.net For instance, in the kinetic resolution of a propranolol (B1214883) intermediate, a related β-blocker, Addzyme 001 lipase showed a 49% conversion rate with high enantiomeric excess for both the remaining alcohol and the acylated product. researchgate.net

The enantioselectivity of lipases is based on their ability to form a diastereomeric complex with one enantiomer of the substrate at a much higher rate than the other. nih.gov This results in the preferential conversion of one enantiomer, enabling the separation of the two. nih.gov

BiocatalystApplication in β-Blocker SynthesisReference
Candida antarctica Lipase B (CALB)Kinetic resolution of racemic acebutolol and its intermediates. openpolar.nousm.my
Candida rugosa LipaseEnantioselective biotransformation of β-blocker building blocks. researchgate.net
Addzyme 001Kinetic resolution of a racemic secondary alcohol intermediate for propranolol. researchgate.net

Synthesis of Chiral Intermediates and Subsequent Derivatization

The production of single-enantiomer drugs heavily relies on the availability of chiral intermediates. nih.govnih.gov Biocatalysis offers a powerful tool for creating these enantiopure building blocks with high selectivity. nih.govnih.gov In the context of (R)-Acebutolol synthesis, a key strategy is the enzymatic resolution of a racemic precursor to yield a chiral intermediate, which is then chemically transformed into the final product.

A common chiral intermediate for β-blocker synthesis is an enantiomerically pure chlorohydrin. nih.gov For example, in a chemoenzymatic route to various β-blockers, lipase-catalyzed kinetic resolution of a racemic chlorohydrin was the key asymmetric step. nih.gov The resulting enantiopure (R)-chlorohydrin, with an enantiomeric excess greater than 99%, was then used to synthesize a series of (R)-(+)-β-blockers. nih.gov

The synthesis of (R)-acebutolol can be achieved by reacting the appropriate chiral intermediate with other necessary reagents. For instance, an enantiopure intermediate can be reacted with isopropylamine (B41738) to introduce the final side chain, leading to the formation of (R)-Acebutolol. researchgate.net

Asymmetric Synthesis Routes

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule, bypassing the need for resolving a racemic mixture. This is often achieved using chiral catalysts or chiral starting materials.

Utilization of Chiral Epichlorohydrin (B41342) in Stereoselective Transformations

A prominent strategy in the asymmetric synthesis of (R)-Acebutolol involves the use of commercially available chiral epichlorohydrin. google.com Epichlorohydrin is a versatile three-carbon building block containing a reactive epoxide ring. By using an enantiomerically pure form, such as (S)-epichlorohydrin, the desired stereochemistry can be introduced early in the synthetic sequence. researchgate.net

The key step of obtaining enantiopure (S)-epichlorohydrin can itself be achieved through methods like hydrolytic kinetic resolution of racemic epichlorohydrin catalyzed by a chiral Salen-Co(III) complex, affording the chiral epoxide with over 99% optical purity. researchgate.netresearchgate.net

Chiral PrecursorReactionProduct ConfigurationOverall YieldOptical PurityReference
(S)-EpichlorohydrinCondensation with 2-acetyl-4-n-butyramidophenol, followed by reaction with isopropylamine.(R)-Acebutolol47.3%>98% researchgate.netresearchgate.net

Phase Transfer Catalysis in Asymmetric Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. researchgate.net In asymmetric PTC, a chiral phase-transfer catalyst is employed to shuttle one of the reactants across the phase boundary, creating a chiral ion pair that then reacts stereoselectively. nih.govmdpi.com This methodology has been successfully applied to the synthesis of various chiral organic compounds. nih.gov

In the context of synthesizing (R)-Acebutolol, a patent describes a method where (S)- or (R)-epichlorohydrin is reacted with 5-butyramido-2-hydroxyacetophenone in the presence of a phase-transfer catalyst. google.com The use of a phase-transfer catalyst, such as benzyltrimethylammonium (B79724) chloride or tetrabutylammonium (B224687) chloride, promotes the reaction between the phenoxide ion (in the aqueous or solid phase) and the epichlorohydrin (in the organic phase). google.com

Catalyst TypeReactantsKey Featurese.e. ValueReference
Phase-Transfer Catalyst (e.g., Benzyltrimethylammonium chloride)5-butyramido-2-hydroxyacetophenone and (S)-epichlorohydrinStereospecific reaction with inversion of configuration. Avoids costly reagents.up to 94% google.com

Stereospecificity and Yield Optimization in Asymmetric Pathways

The synthesis of enantiopure (R)-Acebutolol hydrochloride is often achieved through asymmetric synthesis, a method that creates the desired stereoisomer directly. A key strategy involves the use of a chiral building block, typically a chiral epoxide, which introduces the stereocenter that is retained throughout the synthetic sequence.

One prominent pathway employs (S)-epichlorohydrin as the chiral precursor. The synthesis commences with the reaction of 2-acetyl-4-n-butyramidophenol with (S)-epichlorohydrin. This reaction is a stereospecific nucleophilic substitution (SN2) reaction. The phenoxide ion, formed from the phenol (B47542) group under basic conditions, attacks one of the carbon atoms of the epoxide ring of (S)-epichlorohydrin. This attack proceeds with an inversion of configuration at the stereocenter. Consequently, reacting the starting phenol with (S)-epichlorohydrin yields the (R)-glycidyl ether intermediate. Subsequent ring-opening of this intermediate with isopropylamine affords (R)-Acebutolol.

Table 1: Research Findings in Asymmetric Synthesis of (R)-Acebutolol
Chiral PrecursorKey StepCatalyst/ConditionsOverall YieldOptical Purity (e.e.)Reference
(S)-Epichlorohydrin (from kinetic resolution)Condensation with 2-acetyl-4-n-butyramidophenol(R, R)-Salen-CoIII complex for resolution47.3%>98% mdpi.com
(S)-EpichlorohydrinCondensation with 5-butyramide-2-hydroxyacetophenonePhase transfer catalyst, inorganic base48%Up to 94% science.gov

Chiral Resolution Techniques

Chiral resolution is a crucial alternative to asymmetric synthesis for obtaining single enantiomers. This approach involves separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual (R)- and (S)- components. For a basic compound like Acebutolol, several resolution strategies are applicable.

Diastereomeric Salt Formation and Crystallization

One of the most established and industrially viable methods for chiral resolution is the formation of diastereomeric salts. bioduro.comnih.gov This technique leverages the reaction of a racemic base, such as Acebutolol, with a single, pure enantiomer of a chiral acid, known as a chiral resolving agent. nih.gov

The acid-base reaction results in the formation of two diastereomeric salts: [(R)-Acebutolol:(L)-Chiral Acid] and [(S)-Acebutolol:(L)-Chiral Acid]. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility in various solvents. nih.gov This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution under specific conditions, while the other remains dissolved. nih.gov The crystallized salt can then be isolated by filtration. Finally, treatment of the purified diastereomeric salt with a base neutralizes the chiral acid, liberating the enantiomerically pure (R)-Acebutolol. nih.gov This method is a cornerstone of large-scale chiral separations in the pharmaceutical industry due to its scalability and cost-effectiveness. bioduro.com

Derivatization with Chiral Reagents for Enantiomer Separation

Another effective method for separating enantiomers, particularly on an analytical scale, is through derivatization with a chiral reagent. This "indirect" approach involves covalently reacting the racemic mixture of Acebutolol with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers. thieme-connect.de These newly formed diastereomers can then be separated using standard, non-chiral chromatographic techniques like HPLC. nih.gov

Several chiral derivatizing reagents have been successfully used for the resolution of Acebutolol.

S-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC): This reagent reacts with the secondary amine or hydroxyl group of Acebutolol to form diastereomeric urea (B33335) or carbamate (B1207046) derivatives. These derivatives can be effectively separated and quantified using normal-phase HPLC with fluorescence detection. Current time information in Bangalore, IN.au.dk

N-benzyloxycarbonyl-L-phenyl-alanine: In one reported method, both the hydroxyl and amino groups of acebutolol are derivatized. The hydroxyl group is reacted with N-benzyloxycarbonyl-L-phenyl-alanine, and the amino group is acetylated with acetic anhydride. The resulting diastereomeric derivatives are separable on a reversed-phase C-18 column with UV detection. nih.gov

Cyanuric chloride-based reagents: Activated chiral reagents derived from L-proline and cyanuric chloride have also been used to derivatize β-amino alcohols like Acebutolol, forming diastereomeric derivatives that can be separated via HPLC. nih.gov

Table 2: Chiral Derivatizing Agents for Acebutolol Separation
Chiral Derivatizing AgentFunctional Group ReactedSeparation MethodReference
S-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC)Hydroxyl/Amino GroupNormal-Phase HPLC Current time information in Bangalore, IN., au.dk
N-benzyloxycarbonyl-L-phenyl-alanineHydroxyl GroupReversed-Phase HPLC nih.gov
Cyanuric chloride-L-proline derivativesAmino GroupReversed-Phase HPLC nih.gov

Spontaneous Resolution Phenomena

Spontaneous resolution, most notably through preferential crystallization, is a technique that can separate enantiomers directly from a racemic mixture without the need for a chiral auxiliary. This phenomenon is only possible for a small subset of chiral compounds (about 5-10%) that crystallize as conglomerates. A conglomerate is a physical mixture of separate crystals, where each crystal contains only one of the two enantiomers. mpg.deresearchgate.net

The process typically involves creating a supersaturated solution of the racemate and seeding it with crystals of the desired enantiomer, in this case, (R)-Acebutolol. mpg.de This seed crystal encourages the crystallization of only the (R)-enantiomer from the solution, while the (S)-enantiomer remains in the supernatant for a certain period. mpg.de The success of this kinetically controlled process relies on the system's ability to form conglomerates and careful control of crystallization conditions to prevent the nucleation of the unwanted enantiomer. mpg.de

Studies have shown that Acebutolol hydrochloride can exist in multiple crystalline forms (polymorphs) and pseudopolymorphs. rsc.org The existence of a complex crystalline landscape is a prerequisite for conglomerate formation, though it does not guarantee it. While preferential crystallization is a powerful technique for specific β-blockers, detailed studies applying this method for the resolution of (R)-Acebutolol hydrochloride are not widely reported in the surveyed scientific literature. researchgate.net

Stereoselective Pharmacokinetics and Metabolism of R Acebutolol

Absorption and Bioavailability Characteristics of Enantiomers

The absorption and bioavailability of acebutolol (B1665407) enantiomers are influenced by complex physiological processes, including gastrointestinal transit, metabolic activity within the gut wall, and the involvement of transport proteins.

Oral Absorption Peculiarities and Multiple Peaking Phenomena in Animal Models

Following oral administration, the plasma concentration-time profiles of acebutolol can exhibit erratic fluctuations and multiple peaks. researchgate.net This phenomenon, which has been observed in both humans and animal models like rats, is characterized by more than one distinct peak in drug concentration instead of a single maximum concentration followed by a gradual decline. researchgate.netbiopharmaservices.com The occurrence of this "double peaking" suggests complex absorption or elimination processes. researchgate.net

Studies in rats have indicated that this multiple peaking phenomenon is independent of food intake, pointing towards involvement of gastrointestinal factors rather than food-drug interactions. researchgate.net Multiple peaking can arise from various mechanisms, including discontinuous absorption at different sites in the gastrointestinal tract, or enterohepatic recirculation. biopharmaservices.comnih.govpage-meeting.org

Influence of Gastrointestinal Factors and Enterohepatic Recirculation on Enantiomer Disposition

The disposition of acebutolol enantiomers is significantly affected by gastrointestinal physiology. One of the primary contributors to the multiple peaking phenomenon is believed to be enterohepatic recirculation. nih.govsemanticscholar.org This process involves the excretion of a drug or its metabolites from the liver into the bile, followed by its release into the small intestine, reabsorption back into the portal circulation, and subsequent return to the liver. wikipedia.orgresearchgate.net

For acebutolol, elimination pathways include not only renal excretion but also non-renal mechanisms such as excretion into the bile and direct passage through the intestinal wall. drugbank.comnih.gov This biliary excretion makes acebutolol a candidate for enterohepatic recycling, which can prolong the drug's presence in the body and contribute to secondary peaks in plasma concentration. researchgate.netresearchgate.net The reabsorption process can be influenced by the metabolic activity of intestinal bacteria, which may hydrolyze drug conjugates, freeing the parent drug for reabsorption. wikipedia.org

Modulation of Intestinal Absorption by Transporter Inhibition (e.g., P-glycoprotein)

The intestinal absorption of acebutolol is also modulated by efflux transporters, such as P-glycoprotein (P-gp). nih.govresearchgate.net P-gp is a protein located in the cell membranes of intestinal enterocytes that actively pumps substrates from inside the cell back into the intestinal lumen, thereby limiting their absorption and bioavailability. uq.edu.autg.org.au Evidence suggests that acebutolol is a substrate for P-gp. nih.govresearchgate.net

In-situ intestinal perfusion studies in rats have demonstrated that the inhibition of P-gp can significantly enhance the absorption of acebutolol. When acebutolol was co-administered with verapamil (B1683045), a known P-gp inhibitor, its absorption rate constant increased substantially. nih.govresearchgate.net At a verapamil concentration of 400 μg/mL, the absorption rate constant of acebutolol tripled, confirming that P-gp-mediated efflux is a significant barrier to its absorption. nih.govresearchgate.net This indicates that the low bioavailability of acebutolol is, in part, attributable to P-gp activity. nih.gov

Table 1: Effect of P-glycoprotein Inhibitor (Verapamil) on the Absorption Rate Constant (kap) of Acebutolol in Rats
GroupTreatmentAbsorption Rate Constant (kap) (h⁻¹)
1 (Control)Acebutolol (260 μg/mL)0.47 ± 0.045
2Acebutolol (260 μg/mL) + Verapamil (200 μg/mL)0.39 ± 0.076
3Acebutolol (260 μg/mL) + Verapamil (400 μg/mL)1.37 ± 0.031

Data sourced from an in-situ intestinal perfusion study in rats. nih.govresearchgate.net

Stereoselective Biotransformation and Metabolite Formation

The biotransformation of acebutolol is stereoselective, meaning the two enantiomers are metabolized at different rates and potentially through different pathways. This process primarily occurs in the liver and is a major determinant of the pharmacokinetic differences observed between (R)- and (S)-acebutolol.

Hepatic First-Pass Metabolism of (R)-Acebutolol

This preferential metabolism of (R)-acebutolol results in its greater oral clearance compared to the (S)-enantiomer. nih.gov Consequently, after oral administration of the racemate, plasma concentrations of the pharmacologically active (S)-enantiomer are modestly higher than those of the (R)-enantiomer. ualberta.camdpi.comchapman.edu The major metabolite formed during this process is diacetolol (B1670378), which is also pharmacologically active. nih.govdrugs.com The metabolism of (R)-acebutolol to (R)-diacetolol is also stereoselective. nih.gov

Table 2: Stereoselective Pharmacokinetic Parameters of Acebutolol Enantiomers in Humans After a Single Oral Dose
Parameter(R)-Acebutolol(S)-Acebutolol
Oral Clearance (L/h)106 ± 3087 ± 22
AUC S:R Ratio1.20 ± 0.1

Data from a study in 12 healthy subjects following a 200 mg oral dose of racemic acebutolol. nih.gov AUC refers to the Area Under the Curve (plasma concentration vs. time).

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Enantiomer Metabolism

The metabolism of acebutolol is mediated by the cytochrome P450 (CYP) enzyme system in the liver. mdpi.com Specifically, the formation of its major active metabolite, diacetolol, occurs during the first-pass metabolism and is catalyzed by the CYP2D6 isozyme. nih.gov

Different enantiomers of a drug can interact differently with CYP enzymes, leading to stereoselective metabolism. mdpi.com In the case of acebutolol, the involvement of CYP2D6 contributes to the observed differences in the metabolic clearance of the (R)- and (S)-enantiomers. nih.gov This enzymatic pathway is a key factor in the stereoselective biotransformation that results in higher systemic exposure of the more active (S)-enantiomer following oral administration. mdpi.comchapman.edu

Table 3: Metabolic Profile of Acebutolol
Parent DrugMajor MetaboliteMetabolizing Enzyme
AcebutololDiacetololCYP2D6

Data sourced from a review of beta-blocker metabolism. nih.gov

Elimination Pathways and Enantiomeric Clearance

The elimination of (R)-Acebutolol and its metabolites involves a combination of renal and non-renal pathways, with notable stereoselective differences in clearance.

Renal and Non-Renal Excretion of (R)-Acebutolol and Diacetolol Enantiomers

The elimination of the parent compound, acebutolol, is divided between renal and non-renal routes. Approximately 30% to 40% of acebutolol is excreted by the kidneys, while 50% to 60% is eliminated through non-renal mechanisms, which include excretion into the bile and direct passage through the intestinal wall.

In contrast, the primary elimination route for the active metabolite, diacetolol, is through renal excretion. This distinction in primary elimination pathways between the parent drug and its major metabolite is a key aspect of its pharmacokinetic profile. The disposition of acebutolol and diacetolol is stereoselective. Studies have shown that after administration of racemic acebutolol, there is a stereoselective first-pass metabolism that favors the (R)-enantiomer, leading to a higher oral clearance of (R)-Acebutolol compared to (S)-Acebutolol. This results in higher plasma concentrations of the active (S)-enantiomer. The subsequent elimination of the diacetolol metabolites also proceeds in a stereoselective manner.

Comparative Renal Clearance of Enantiomeric Metabolites

Below is a data table comparing the renal clearance of the enantiomeric metabolites of diacetolol.

Metabolite EnantiomerMean Renal Clearance (mL/min)
(R)-Diacetolol70 (± 34)
(S)-Diacetolol53 (± 29)

This table presents data from a study on the pharmacokinetics of acebutolol enantiomers, highlighting the significantly greater renal clearance of the (R)-diacetolol enantiomer.

Animal Models in Stereoselective Pharmacokinetic Studies

Rat Model Suitability for Acebutolol Enantiomer Pharmacokinetics

The rat model has been extensively utilized in the preclinical evaluation of acebutolol and its metabolite, diacetolol, indicating its suitability for pharmacokinetic and toxicological studies. Various investigations into the pharmacological effects of acebutolol have been conducted in different rat models, including normotensive Wistar-Kyoto rats, spontaneously hypertensive rats (SHR), and DOCA-NaCl hypertensive rats. Furthermore, the rat model has been employed for carcinogenicity, mutagenicity, and teratogenicity studies for both acebutolol and diacetolol as part of regulatory submissions. Studies focusing on the absorption of acebutolol in the rat intestine have also been performed. The consistent use of rats in these fundamental preclinical studies underscores the model's appropriateness for assessing the compound's safety, efficacy, and pharmacokinetic profile, including its stereoselective aspects.

Dosing Range Comparisons in Pre-clinical Studies

Pre-clinical studies in animal models have utilized a wide range of doses to characterize the pharmacological and toxicological profile of acebutolol and diacetolol. The selection of dose and route of administration varies depending on the objective of the study, such as assessing hypotensive effects, cardiac output, or long-term toxicity.

The following table summarizes dosing ranges from various pre-clinical studies conducted in rats.

CompoundRoute of AdministrationDose RangeStudy Type
AcebutololIntraperitoneal0.5 - 20 mg/kgPharmacological (Hypotensive Effects)
AcebutololIntravenous30 mg/kgPharmacological (Cardiac Output)
AcebutololOral (in diet)100 - 300 mg/kg/dayCarcinogenicity
DiacetololOral (in diet)up to 1,800 mg/kg/dayCarcinogenicity / Teratogenicity

This table provides a comparison of dosing ranges for acebutolol and diacetolol used in different types of pre-clinical studies in the rat model.

Advanced Analytical Methodologies for Enantiomer Characterization

Chromatographic Techniques for Chiral Separation and Quantification

Chromatographic methods are powerful tools for resolving enantiomers by exploiting their differential interactions with a chiral environment. Various techniques have been developed for the effective separation and quantification of acebutolol (B1665407) enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral drugs like acebutolol. mdpi.com The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) that create a stereoselective environment. mdpi.comphenomenex.com These CSPs, which can be based on polysaccharides, macrocyclic antibiotics, or cyclodextrins, allow for the differential retention of the (R)- and (S)-enantiomers, leading to their separation. nih.gov

Several studies have demonstrated the successful enantioseparation of acebutolol using various CSPs. For instance, a Chirobiotic V column, which is based on the macrocyclic antibiotic vancomycin, has been effectively used to resolve acebutolol enantiomers. nih.govnih.gov The separation is typically achieved in polar organic or reversed-phase modes, with the mobile phase often containing additives like acetic acid and triethylamine (B128534) to enhance resolution. nih.gov Another approach involves indirect separation, where acebutolol is derivatized with a chiral reagent, such as S-(+)-1-(1-naphthyl)ethyl isocyanate, to form diastereomers that can be separated on a standard achiral column. nih.gov

Research findings have detailed specific conditions for the chiral separation of acebutolol. A method using a Chirobiotic V column with a mobile phase of methanol, acetic acid, and triethylamine (100:0.20:0.15 v/v/v) at 45°C achieved good enantioseparation for acebutolol and other beta-blockers. nih.govnih.gov Another study utilized a teicoplanin-based CSP to separate acebutolol enantiomers with retention times of 35.59 minutes for S-(-)-acebutolol and 37.79 minutes for R-(+)-acebutolol. idosi.org

CSP TypeColumnMobile PhaseFlow Rate (mL/min)DetectionElution OrderReference
Macrocyclic AntibioticChirobiotic VMethanol/Acetic Acid/Triethylamine (100:0.20:0.15 v/v/v)0.5UV (230 nm)Not Specified nih.govnih.gov
Glycopeptide AntibioticTeicoplanin-basedMethanol/Glacial Acetic Acid/Triethylamine (100:0.025:0.050 v/v/v)0.8Fluorescence (Ex: 333 nm, Em: 470 nm)S-(-) then R-(+) idosi.org
Indirect (Derivatization)Normal-phase Silica (B1680970)Not specifiedNot specifiedFluorescence (220/389 nm)Not applicable nih.gov

Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the enantiomeric resolution of pharmaceuticals. researchgate.netdss.go.th For chiral separations, the stationary phase (e.g., silica gel plates) can be impregnated with a chiral selector, or a chiral additive can be included in the mobile phase. nih.gov This creates a chiral environment that allows for the differential migration of the enantiomers on the TLC plate, resulting in separate spots.

A specific TLC method has been developed for the enantioresolution of (RS)-acebutolol using colistin (B93849) sulfate (B86663) as a chiral selector. researchgate.net In this study, the elution order was confirmed by spotting the pure (R)-acebutolol enantiomer alongside the racemic mixture, which established that the (R)-enantiomer eluted before the (S)-enantiomer. researchgate.net The separation was optimized by varying the composition of the mobile phase, with a mixture of acetonitrile, methanol, and water proving successful. researchgate.net The "three-point rule" is considered the governing principle for this chiral recognition, requiring at least three simultaneous interactions between the chiral selector and the enantiomer, with one being stereochemically dependent. researchgate.net

Chiral SelectorStationary PhaseMobile PhaseResolution (Rs)Elution OrderDetection Limit (µ g/spot )Reference
Colistin SulfateSilica Gel PlatesAcetonitrile–Methanol–Water (5.5:2.5:1.0, V/V)2.2(R)-ACB before (S)-ACB12-15 researchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven to be a powerful alternative to HPLC for chiral analysis. mdpi.com Enantioseparation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). researchgate.net Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors due to their ability to form transient diastereomeric inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility. mdpi.comresearchgate.netresearchgate.net

The enantioseparation of acebutolol has been successfully accomplished using CE with various anionic cyclodextrin (B1172386) derivatives as chiral selectors in both aqueous and non-aqueous electrolytes. researchgate.net The separation mechanism involves the differential binding affinity of the acebutolol enantiomers with the chiral selector. researchgate.net Factors such as the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage significantly influence the resolution and analysis time. mdpi.com Capillary Zone Electrophoresis (CZE) is the most frequently employed mode for this purpose. mdpi.com

Chiral SelectorBackground Electrolyte (BGE)Separation PrincipleKey FindingsReference
Anionic Cyclodextrins (HDMS-β-CD, HDAS-β-CD)Aqueous and Non-aqueousDifferential complexation with enantiomersSuccessful enantioseparation of acebutolol achieved in both aqueous and methanolic BGEs. researchgate.net

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of compounds, including chiral molecules, particularly in complex matrices like biological fluids. nih.govnih.gov While the chromatographic component (LC) performs the chiral separation as described in section 4.1.1, the mass spectrometer provides definitive identification and precise quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. researchgate.netxjtu.edu.cn

This technique is especially valuable for pharmacokinetic studies, where the stereoselective disposition of acebutolol and its active metabolite, diacetolol (B1670378), needs to be determined at low concentrations in plasma and urine. nih.govncats.io Studies have employed LC-MS/MS for the enantioselective determination of acebutolol and diacetolol in spiked human plasma, often using a cellobiohydrolase-based chiral stationary phase for the separation. idosi.orgncats.io The high sensitivity of LC-MS/MS allows for the detection of limits of quantification (LOQ) and detection (LOD) in the low µg/mL range. nih.gov

Spectroscopic Characterization of Enantiomeric Forms

Spectroscopic methods are fundamental for the structural elucidation and identification of chemical compounds. While standard spectroscopic techniques may not differentiate between enantiomers directly, they are crucial for confirming the chemical identity of acebutolol.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative analysis of compounds that absorb UV or visible light. nih.gov Acebutolol hydrochloride exhibits a characteristic absorption spectrum in the UV range. nihs.go.jp According to pharmacopeial standards, the absorption spectrum of a solution of acebutolol hydrochloride in 0.01 mol/L hydrochloric acid should be compared with a reference spectrum, and both should exhibit similar intensities of absorption at the same wavelengths for identification purposes. nihs.go.jp

While UV-Vis spectrophotometry itself is not a chiral technique and cannot distinguish between the (R)- and (S)-enantiomers, it serves as a primary method for detection and quantification when coupled with a chiral separation technique like HPLC or CE. nih.govscribd.com The absorbance is measured at a specific wavelength (e.g., 240 nm or 230 nm) where acebutolol shows significant absorption, allowing for the quantification of each enantiomer after they have been separated by the chromatographic column. nih.govscribd.com The method has been validated for linearity, precision, and accuracy in determining acebutolol concentrations in various solutions. nih.gov

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopies

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopies are powerful, non-chiral techniques used to confirm the molecular structure of (R)-Acebutolol hydrochloride by identifying its functional groups and the connectivity of its atoms. The spectra for the (R)-enantiomer are identical to those of the racemate.

Infrared (IR) Spectroscopy: The IR spectrum of Acebutolol hydrochloride exhibits characteristic absorption bands corresponding to its principal functional groups. Reference spectra, such as those provided in the Japanese Pharmacopoeia, are used for identification. Key vibrational bands include those for the O-H stretch of the secondary alcohol, the N-H stretch of the secondary amine and amide, the C=O stretches of the ketone and amide groups, and various C-H and aromatic C=C stretching and bending vibrations. These spectral fingerprints confirm the presence of the correct molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the (R)-Acebutolol hydrochloride molecule. Studies have reported chemical shift data in various deuterated solvents, including deuterium (B1214612) oxide (D₂O) and deuterated chloroform (B151607) (CDCl₃). The spectrum reveals distinct signals for the aromatic protons, the protons of the propylamino and butanamide side chains, and the methyl groups. The integration and splitting patterns (multiplicity) of these signals are used to confirm the molecular structure.

Below is a table of representative ¹H NMR chemical shifts for Acebutolol hydrochloride, which are consistent with the (R)-enantiomer.

Table 1: Representative ¹H NMR Chemical Shifts for Acebutolol Hydrochloride

Proton Assignment Approximate Chemical Shift (δ) in ppm Multiplicity
Aromatic Protons 6.9 - 8.3 Multiplets
-CH(OH)- ~4.4 Multiplet
-CH₂- (propoxy) ~4.1 Multiplet
-CH- (isopropyl) ~3.2 Multiplet
-CH₂- (amine adjacent) ~3.1 Multiplet
Acetyl (-COCH₃) ~2.5 Singlet
Butyramide (-CH₂CH₂CH₃) 0.9 - 2.4 Multiplets

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is an essential technique for assessing the chirality of molecules like (R)-Acebutolol hydrochloride. creative-proteomics.comnih.gov This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-proteomics.com Since enantiomers interact differently with polarized light, CD spectroscopy can be used to determine the absolute configuration of a chiral compound and its enantiomeric purity. creative-proteomics.comnih.gov

For (R)-Acebutolol hydrochloride, the presence of a stereocenter in the 2-hydroxy-3-(isopropylamino)propoxy side chain makes the molecule optically active. The CD spectrum of the (R)-enantiomer will be a unique fingerprint, exhibiting positive or negative peaks (Cotton effects) at specific wavelengths. Crucially, the spectrum of its counterpart, the (S)-enantiomer, will be an exact mirror image. A racemic mixture, containing equal amounts of both (R)- and (S)-enantiomers, would be CD silent as the opposing signals from each enantiomer cancel each other out. Therefore, CD spectroscopy serves as a definitive tool to confirm the stereochemical identity of (R)-Acebutolol hydrochloride and to quantify its enantiomeric excess. creative-proteomics.comnih.gov

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a fundamental technique for the structural elucidation of (R)-Acebutolol hydrochloride, providing precise information on its molecular weight and fragmentation pattern. The mass spectrum of the (R)-enantiomer is identical to that of its racemate. Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) are used to generate fragment ions that help confirm the connectivity of the molecule.

The protonated molecule [M+H]⁺ of Acebutolol is typically observed with a mass-to-charge ratio (m/z) of approximately 337.2. Collision-induced dissociation (CID) of this precursor ion leads to the formation of characteristic product ions. These fragments correspond to specific cleavages within the molecule, such as the loss of the isopropyl group or the fragmentation of the ether linkage and side chain. The identification of these specific fragments provides unequivocal confirmation of the compound's structure.

Table 2: Major Fragment Ions of Protonated Acebutolol in MS/MS Analysis

Precursor Ion (m/z) Major Fragment Ion (m/z) Proposed Neutral Loss / Fragment Identity
337.2 260.1 Loss of the butanamide side chain

X-ray Crystallography and Solid-State Analysis

The solid-state properties of a pharmaceutical compound are critical as they influence stability, solubility, and bioavailability. X-ray crystallography and other solid-state analyses provide definitive information on the three-dimensional structure and crystalline arrangement of (R)-Acebutolol hydrochloride.

Crystal Structure Determination of Acebutolol Complexes

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystal. Research has detailed the crystal structure of Acebutolol hydrochloride (Form I), revealing its molecular conformation and the intricate network of intermolecular interactions that stabilize the crystal lattice.

The crystal system is reported to be monoclinic with the space group C2/c. The crystal packing is stabilized by a complex three-dimensional framework of hydrogen bonds. These interactions involve the hydroxyl group, the secondary amine, the amide, and the chloride anion. Specifically, O-H···O and N-H···N hydrogen bonds link adjacent Acebutolol cations, while N-H···Cl bonds link the cations to the chloride anions. Each cation is linked to two other cations and five different anions, creating a highly stable and ordered structure.

In another study, the crystal structure of an Acebutolol-tetraphenyl-borate complex was determined. This complex crystallizes in a monoclinic system with a P2₁/c space group. The structure is stabilized by three distinct inter- and intramolecular hydrogen bonds.

Table 3: Representative Crystallographic Data for Acebutolol Forms

Parameter Acebutolol Hydrochloride (Form I) Acebutolol-Tetraphenyl-borate
Crystal System Monoclinic Monoclinic
Space Group C2/c P2₁/c
a (Å) Data not specified in results 12.45670
b (Å) Data not specified in results 23.0603
c (Å) Data not specified in results 12.78140

Polymorphism and Pseudopolymorphism of Acebutolol Hydrochloride

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. nih.govresearchgate.net These different forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact a drug's performance. researchgate.netciplabiosimilars.co.za

For Acebutolol hydrochloride, a stable polymorphic form, designated as Form I, has been well-characterized. ciplabiosimilars.co.za This is the equilibrium form at room temperature. The crystallization process must be carefully controlled to ensure the consistent production of this specific polymorph, as the unintended formation of a different, potentially less soluble polymorph (a metastable form) could alter the drug's therapeutic efficacy. ciplabiosimilars.co.za

Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules (including water) are incorporated into the crystal lattice. While specific pseudopolymorphs of (R)-Acebutolol hydrochloride are not detailed in the provided context, it is a common phenomenon for hydrochloride salts of amine-containing compounds and represents another critical solid-state variable that must be controlled during manufacturing. Analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR are used to identify and differentiate between polymorphs and pseudopolymorphs. nih.gov

Computational and Molecular Modeling Studies of R Acebutolol

Molecular Docking and Binding Mechanism Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mechanisms of drugs with their biological targets.

(R)-Acebutolol is a cardioselective beta-blocker, and its therapeutic effect is primarily mediated through its interaction with beta-adrenergic receptors, particularly the β1 subtype. While specific molecular docking studies exclusively focusing on the (R)-enantiomer of acebutolol (B1665407) with beta-adrenergic receptors are not extensively detailed in the available literature, the general binding mode of beta-blockers to these G protein-coupled receptors (GPCRs) is well-established. biorxiv.orgnih.gov

The interaction of drugs with serum proteins, such as Human Serum Albumin (HSA), is a critical determinant of their pharmacokinetic properties. researchgate.net Computational studies, in conjunction with experimental methods, have been employed to investigate the binding of acebutolol hydrochloride to HSA. biorxiv.org Molecular docking studies have revealed that acebutolol binds within Sudlow's Site I, located in subdomain IIA of HSA. biorxiv.org This binding is facilitated by a combination of hydrophobic interactions and hydrogen bonds. biorxiv.org

The binding constants (Kb), determined through fluorescence quenching experiments, indicate a high affinity of acebutolol for HSA. biorxiv.org This strong interaction suggests that HSA plays a significant role in the transport and disposition of acebutolol in the bloodstream.

Computational methods are increasingly used to predict the binding affinity and thermodynamic parameters of drug-receptor interactions. plos.orgmdpi.com For the interaction between acebutolol hydrochloride and Human Serum Albumin (HSA), thermodynamic analysis has been performed. The negative Gibbs free energy change (ΔG°) value obtained from these studies indicates that the binding process is spontaneous. biorxiv.org

Calorimetric analysis further supports that the binding is driven by both hydrophobic interactions and hydrogen bonds. biorxiv.org The prediction of binding affinity is a complex process that can be approached through various computational techniques, including free energy-based simulations and machine learning-based scoring functions. mdpi.com These methods aim to provide a quantitative measure of the strength of the interaction between a ligand and its target protein.

ParameterValue/ObservationMethodReference
Binding Site on HSA Sudlow's Site I (subdomain IIA)Molecular Docking biorxiv.org
Binding Forces with HSA Hydrophobic interactions, Hydrogen bondsCalorimetric Analysis biorxiv.org
Binding Spontaneity with HSA Spontaneous process (Negative ΔG°)Thermodynamic Analysis biorxiv.org

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure and geometric properties of molecules. These methods are invaluable for characterizing the fundamental properties of drug molecules like (R)-Acebutolol.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. plos.org It has been successfully applied to determine the optimized ground-state geometry of acebutolol. nih.gov The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

DFT calculations, often using functionals like B3LYP, provide precise information on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's three-dimensional structure and conformational preferences, which in turn influence its interaction with biological targets. Studies have shown a good correlation between the geometric parameters of acebutolol obtained from DFT calculations and experimental data. nih.gov

Mulliken atomic charge analysis is a method for estimating partial atomic charges from the basis set used in a quantum chemical calculation. nccr-must.ch This analysis provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions. The calculated Mulliken charges can help identify the electrophilic and nucleophilic sites within the (R)-Acebutolol molecule, which are important for its binding to receptors and other proteins. nccr-must.ch

Vibrational spectroscopy simulations, often performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. The computed vibrational frequencies and their corresponding normal modes can be compared with experimental spectroscopic data to validate the computational model and to aid in the assignment of spectral bands. nih.gov This analysis provides a detailed picture of the vibrational properties of (R)-Acebutolol, which are related to its molecular structure and bonding.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

In computational studies of (R)-acebutolol, FMO theory has been applied to understand its electronic properties and reactivity compared to other beta-blockers like atenolol (B1665814) and metoprolol (B1676517). Density Functional Theory (DFT) calculations have been used to determine the energies of these frontier orbitals. For acebutolol, the HOMO is primarily located on the aromatic ring and the amide group, indicating these are the likely sites for electrophilic attack. The LUMO is distributed over the aromatic ring system. researchgate.netresearchgate.net

Thermodynamic analyses based on these calculations indicate that acebutolol is a thermodynamically stable compound. However, when comparing its HOMO-LUMO gap and chemical hardness to other beta-blockers, acebutolol is predicted to be more reactive. researchgate.net These theoretical insights into the molecule's electronic structure are valuable for understanding its interaction with biological targets and its potential for degradation or metabolic transformation. researchgate.net

Table 1: Frontier Orbital Properties of Acebutolol

Property Value/Description
HOMO Location Primarily on the aromatic ring and amide group. researchgate.netresearchgate.net
LUMO Location Distributed over the aromatic ring system. researchgate.netresearchgate.net
Reactivity Prediction Considered more reactive than some other beta-blockers based on a smaller HOMO-LUMO gap. researchgate.net
Stability Thermodynamically stable. researchgate.net

Conformational and Dynamic Properties in the Solid State

The three-dimensional structure and conformational flexibility of a drug molecule in its solid state are crucial for its physical properties and bioavailability. For (R)-acebutolol hydrochloride, these properties have been investigated using techniques such as X-ray diffraction, solid-state NMR, and computational methods.

Computational studies, often employing DFT, complement experimental data by providing insights into the potential energy landscape of the molecule. nih.gov These calculations can map the energy barriers for conformational changes, such as the rotation of flexible side chains. mdpi.com For flexible molecules like acebutolol, understanding the low-energy conformations is key to defining the structural requirements for its biological activity. nih.gov The analysis of solid-state properties helps in understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.govmdpi.com

Table 2: Solid-State Properties of Acebutolol Hydrochloride (Form I)

Property Description
Crystal System Monoclinic researchgate.net
Space Group C2/c researchgate.net
Key Structural Features Defined molecular conformation within the crystal lattice. researchgate.net
Molecular Dynamics Involves the rotation of four distinct methyl groups. researchgate.net

In Silico Prediction of Biological Activities and Interactions

Off-target Interactions and Novel Molecular Mechanisms (e.g., JNK-JIP1 Inhibition by (R)-Acebutolol)

Recent research has identified a novel, off-target mechanism for acebutolol through the inhibition of the c-Jun N-terminal kinase (JNK)-JIP1 interaction. nih.govnih.gov The phosphorylation of JNK is a key process in inducing insulin (B600854) resistance. By preventing JNK from binding to its scaffolding protein, JIP1, this phosphorylation is inhibited, presenting a potential therapeutic target for type 2 diabetes. nih.gov

Through screening of a compound library, acebutolol was identified as a notable inhibitor of the JNK-JIP1 interaction. nih.gov Further studies in diabetic models of adipocyte and liver cells confirmed that acebutolol inhibits JNK phosphorylation and significantly increases glucose uptake. nih.gov

Computational modeling was used to investigate this interaction at a molecular level. The simulations showed that the binding affinity of acebutolol to the JIP1 binding site on JNK was comparable to that of a known potent inhibitor, BI-78D3. nih.govnih.gov These findings suggest a potential new application for acebutolol in the management of type 2 diabetes, repurposing it from its primary function as a cardiovascular drug. nih.gov

Table 3: (R)-Acebutolol Off-Target Interaction Profile

Target Mechanism Predicted Outcome
JNK-JIP1 Interaction Inhibition of the protein-protein interaction, preventing JNK phosphorylation. nih.govnih.gov Increased glucose uptake in diabetic model cells; potential antidiabetic effect. nih.gov
Computational Binding Affinity Comparable to the known JNK inhibitor BI-78D3. nih.gov Supports the plausibility of the inhibitory mechanism. nih.gov

Prediction of Metabolism and Enzyme Activity (e.g., CYP2C9, CYP2D6)

In silico methods are widely used to predict the metabolic fate of drugs. The cytochrome P450 (CYP) family of enzymes is responsible for the phase I metabolism of a vast number of pharmaceuticals. For acebutolol, the primary metabolizing enzyme is CYP2D6. nih.gov

Acebutolol undergoes significant first-pass metabolism, where it is converted to its major active metabolite, diacetolol (B1670378). nih.gov Computational models and experimental data confirm that this transformation is mediated almost exclusively by CYP2D6. nih.govresearchgate.net The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which can affect the plasma concentrations of both acebutolol and diacetolol, potentially impacting the drug's efficacy and safety profile. dntb.gov.ua

While CYP2D6 is the main enzyme, other CYPs like CYP2C9 and CYP2C19 are also major drug-metabolizing enzymes for various compounds. nih.gov Computational tools can predict the likelihood of a molecule being a substrate or inhibitor for these enzymes. Such predictions are vital in early drug development to anticipate potential drug-drug interactions. researchgate.net For acebutolol, electrochemical oxidation methods have been used in conjunction with mass spectrometry to mimic and predict the products of CYP450-catalyzed reactions, providing results that align well with those observed from liver microsome studies. researchgate.net

Toxicity Prediction for Drug and Degradation Products (e.g., Carcinogenicity, Hepatotoxicity)

Predicting the potential toxicity of a drug and its metabolites is a critical component of safety assessment. In silico toxicology platforms like ProTox-II and pkCSM are used to estimate various toxicity endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicities such as hepatotoxicity. unram.ac.id These tools analyze the chemical structure of a compound to predict its likelihood of causing adverse effects.

For acebutolol, there is clinical evidence linking it to liver injury. It is associated with a low rate of mild serum aminotransferase elevations and has been implicated in a few cases of clinically apparent, acute liver injury. nih.gov The pattern of injury is typically hepatocellular, with an onset of 1 to 6 weeks. nih.gov Based on these findings, acebutolol is categorized as a probable cause of clinically apparent liver injury. nih.gov In silico models for hepatotoxicity analyze molecular features that may be associated with such outcomes, providing a way to flag potentially harmful compounds early in development. frontiersin.org

Regarding acute toxicity, while in silico tools can predict LD50 values, clinical case reports provide real-world data. Overdoses of acebutolol have been reported to be fatal, suggesting it may be one of the more toxic beta-blockers in an overdose scenario. nih.govresearchgate.net These cases highlight the importance of considering acute toxicity potential. Carcinogenicity predictions from computational models screen for structural alerts—substructures known to be associated with carcinogenic effects—but require further experimental validation. unram.ac.id

Table 4: In Silico and Clinical Toxicity Profile of Acebutolol

Toxicity Endpoint Prediction/Clinical Finding
Hepatotoxicity Probable cause of clinically apparent liver injury; typically a hepatocellular pattern. nih.gov
Carcinogenicity Requires specific in silico analysis for structural alerts. unram.ac.id
Acute Toxicity (Overdose) Fatalities have been reported, suggesting significant toxicity in overdose situations. nih.govresearchgate.net

Impurity Profiling and Degradation Pathway Analysis of Acebutolol Hydrochloride

Identification and Characterization of Degradation Products

Forced degradation studies of acebutolol (B1665407) under various stress conditions—hydrolytic (acidic and alkaline) and photolytic—resulted in the formation of four primary degradation products (DPs). nih.gov These products were identified and characterized using liquid chromatography-mass spectrometry (LC-MS/MS) techniques, which help in determining their molecular weights and fragmentation patterns. xjtu.edu.cnresearchgate.net

The identified degradation products are:

DP-I: 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone

DP-II: N-(4-(2-hydroxy-3-(isopropylamino)propoxy)-3-acetylphenyl)acrylamide

DP-III: 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(hydroxymethylamino)phenyl)ethanone

DP-IV: 1-(6-(2-hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-2-propylbenzo[d]oxazol-5-yl)ethanone nih.govxjtu.edu.cn

A major degradation product, DP-I, was observed under both acidic and alkaline stress conditions. nih.govresearchgate.net Another significant product, DP-IV, was generated specifically under alkaline stress. nih.govresearchgate.net The minor degradation products, DP-II and DP-III, were formed exclusively under photolytic stress conditions. nih.govresearchgate.net The degradation pathway proposed involves amide hydrolysis leading to DP-I, while other reactions form the remaining products under specific stress conditions. researchgate.net

Table 1: Identified Degradation Products of Acebutolol Hydrochloride

Degradation Product IDChemical NameFormation Condition(s)
DP-I1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanoneAcidic and Alkaline Hydrolysis
DP-IIN-(4-(2-hydroxy-3-(isopropylamino)propoxy)-3-acetylphenyl)acrylamidePhotolytic
DP-III1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(hydroxymethylamino)phenyl)ethanonePhotolytic
DP-IV1-(6-(2-hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-2-propylbenzo[d]oxazol-5-yl)ethanoneAlkaline Hydrolysis

Stress Testing and Forced Degradation Studies

To understand the stability of acebutolol hydrochloride, forced degradation studies were conducted in line with the International Conference on Harmonization (ICH) guideline Q1A(R2). nih.govxjtu.edu.cn The drug was subjected to a variety of stress conditions, including hydrolysis (acidic, alkaline, and neutral), oxidation, heat (thermal), and light (photolytic). xjtu.edu.cnresearchgate.net

The studies revealed that acebutolol is susceptible to degradation under hydrolytic (acidic and basic) and photolytic conditions. nih.govxjtu.edu.cn Conversely, the drug demonstrated stability against degradation in neutral aqueous solution (water-induced hydrolysis), as well as under oxidative and thermal stress. nih.govxjtu.edu.cnresearchgate.net The objective of these studies is typically to achieve 10-15% degradation of the active pharmaceutical ingredient to ensure that the analytical methods are stability-indicating. nih.gov The results indicate that exposure to light and non-neutral pH environments are critical factors affecting the stability of acebutolol. researchgate.net

Analytical Methods for Purity Assessment and Impurity Quantitation

A range of analytical methods are employed for the purity assessment and quantification of impurities in acebutolol hydrochloride. High-Performance Liquid Chromatography (HPLC) is a primary technique used for separating and quantifying the drug and its degradation products. nih.govxjtu.edu.cn

In degradation studies, a C18 column is often used with a gradient mobile phase to achieve effective separation of the parent drug from its various degradation products. nih.govxjtu.edu.cn The separated compounds are then detected using a photodiode array (PDA) detector. researchgate.net For the identification and structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), are invaluable. xjtu.edu.cnresearchgate.net These methods provide detailed information on the mass and fragmentation patterns of the molecules, which is crucial for characterizing degradation products without the need for their isolation. xjtu.edu.cnresearchgate.net

Other analytical techniques reported for the determination of acebutolol and its related substances include:

Thin-Layer Chromatography (TLC) researchgate.net

Ion-pair HPLC dntb.gov.ua

Capillary Electrophoresis researchgate.netnih.gov

First derivative spectrophotometry researchgate.net

The validation of these analytical methods is performed according to ICH guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose of purity and impurity control. researchgate.netijbpas.com

In Silico Toxicity Assessment of Degradation Products

Following the identification and characterization of degradation products, computational (in silico) toxicology studies are conducted to predict their potential toxicity. xjtu.edu.cnnih.gov Software programs such as TOPKAT, LAZAR, and Discovery Studio ADMET are utilized to estimate the carcinogenicity and hepatotoxicity of both the parent drug, acebutolol, and its identified degradation products. nih.govxjtu.edu.cnnih.gov

The results from these predictive models indicated that acebutolol itself and its major degradation product, DP-I, were potentially carcinogenic. xjtu.edu.cnresearchgate.netnih.gov Furthermore, acebutolol and another degradation product, DP-IV, were predicted to be hepatotoxic. xjtu.edu.cnresearchgate.netnih.gov These in silico assessments are a valuable tool in early-stage safety evaluation, helping to identify which degradation products may pose a health risk and may require stricter control limits or further toxicological investigation. scilit.com

Table 2: In Silico Toxicity Predictions for Acebutolol and its Degradation Products

CompoundPredicted CarcinogenicityPredicted Hepatotoxicity
AcebutololCarcinogenic (0.967)Hepatotoxic (0.490)
Degradation Product ICarcinogenic (0.986)Not Predicted
Degradation Product IINot PredictedNot Predicted
Degradation Product IIINot PredictedNot Predicted
Degradation Product IVNot PredictedHepatotoxic (0.437)

Note: The numerical values in parentheses represent prediction scores from the cited study, where higher values indicate a greater likelihood of the toxicological endpoint. xjtu.edu.cnnih.gov

Advanced Pharmacological Investigations of R Acebutolol in Vitro/pre Clinical

Receptor Selectivity and Agonist Activity Studies

(R)-Acebutolol is the less active enantiomer of the drug acebutolol (B1665407), which is recognized as a cardioselective beta-adrenoreceptor blocking agent. drugbank.comnih.gov The racemate, containing both (R)- and (S)-enantiomers, demonstrates a significantly greater binding affinity for beta-1 (β1) adrenergic receptors, which are predominantly located in heart muscle, compared to beta-2 (β2) adrenergic receptors found in bronchial and vascular smooth muscle. ualberta.cacore.ac.uk This selectivity is a key characteristic of acebutolol's pharmacological profile. drugbank.comclinpgx.org

Pre-clinical studies in animal models have substantiated this β1-selectivity. In anesthetized dogs and cats, acebutolol was found to be more potent in antagonizing isoproterenol-induced tachycardia (a β1-mediated effect) than in counteracting isoproterenol-induced vasodilation or bronchodilation (β2-mediated effects). drugs.com While acebutolol is classified as β1-selective, some research indicates that the degree of selectivity for many clinically utilized beta-blockers may be modest in intact cell systems. nih.gov

Acebutolol is distinguished by its possession of mild intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity. drugbank.comnih.govrxlist.com This property enables the compound not only to block the effects of potent catecholamines like epinephrine (B1671497) at the beta-receptor but also to exert a low level of receptor stimulation. nih.govtaylorandfrancis.comreddit.com

The partial agonist activity of acebutolol has been quantified in in vitro studies. In isolated rat atrium preparations, acebutolol elicited a maximal stimulatory effect that was approximately 17% of the maximal effect induced by the full beta-agonist isoproterenol. nih.gov Further in vivo evidence of ISA was demonstrated in catecholamine-depleted rats, where intravenous administration of acebutolol resulted in tachycardia, confirming its ability to directly stimulate beta-adrenoceptors. drugs.com This partial agonism contributes to a pharmacological profile that differs from beta-blockers lacking ISA, particularly in its effects on resting heart rate and cardiac output. nih.gov

Acebutolol is administered as a racemic mixture, comprising equal parts of the (S)- and (R)-enantiomers. core.ac.uk Significant stereoselectivity exists in their interaction with beta-adrenergic receptors. The beta-blocking activity resides almost entirely in the (S)-enantiomer, which possesses a substantially higher binding affinity for β-adrenergic receptors than the (R)-enantiomer. ualberta.camdpi.com While the (S)-enantiomer is the active beta-blocker (eutomer), the (R)-enantiomer (distomer) is largely inactive at these receptors. mdpi.comresearchgate.net

Pharmacokinetic studies reveal further differences between the enantiomers. Although plasma protein binding appears to be non-stereoselective, the first-pass metabolism of acebutolol is stereoselective, favoring the metabolism of the (R)-(+)-enantiomer. ualberta.cacore.ac.uk This results in modestly higher plasma concentrations of the pharmacologically active (S)-(-)-enantiomer after oral administration. ualberta.cacore.ac.uk Additionally, studies on organic cation transporters (OCTs) have indicated that (S)-acebutolol exhibits greater enantioselective uptake compared to its (R)-counterpart. nih.gov

Table 1: Comparative Properties of Acebutolol Enantiomers

Feature (S)-Acebutolol (R)-Acebutolol
Beta-Adrenergic Receptor Binding High affinity; primary contributor to beta-blockade. ualberta.camdpi.com Very low affinity; largely inactive as a beta-blocker. mdpi.comresearchgate.net
Pharmacological Activity Eutomer (active enantiomer) for beta-blockade. mdpi.com Distomer (less active enantiomer) for beta-blockade. mdpi.com
Plasma Concentration Modestly higher due to stereoselective metabolism of the (R)-enantiomer. ualberta.cacore.ac.uk Modestly lower due to preferential first-pass metabolism. ualberta.cacore.ac.uk
Plasma Protein Binding Non-stereoselective. ualberta.cacore.ac.uk Non-stereoselective. ualberta.cacore.ac.uk

| Membrane Transport | Shows greater enantioselective uptake by Organic Cation Transporters (OCTs). nih.gov | Shows less enantioselective uptake by OCTs. nih.gov |

Molecular Mechanisms Beyond Beta-Adrenergic Blockade

Research has uncovered pharmacological actions of acebutolol that are independent of its effects on adrenoceptors. Specifically, acebutolol has been identified as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov In preclinical screening of a compound library, acebutolol was found to inhibit the interaction between JNK and JIP1 (JNK-interacting protein 1), a crucial step that precedes JNK phosphorylation. nih.govnih.gov The phosphorylation of JNK is implicated in inducing insulin (B600854) resistance. nih.govnih.gov

In diabetic models of adipocyte and liver cells, acebutolol demonstrated noteworthy inhibition of JNK phosphorylation and a corresponding increase in glucose uptake. nih.govnih.gov Computational modeling suggested that the binding affinity of acebutolol to the JNK-JIP1 interaction site is comparable to that of BI-78D3, a known JNK inhibitor. nih.govnih.gov These findings suggest a potential repurposed effect for acebutolol by elevating glucose uptake through the inhibition of the JNK-JIP1 interaction. nih.govnih.gov The studies that identified this mechanism used racemic acebutolol, and the specific contribution of the (R)-enantiomer to this effect has not been explicitly detailed.

Table 2: Findings on Acebutolol and JNK Pathway Modulation

Research Finding Details Reference
Mechanism of Action Inhibits the JNK-JIP1 interaction, thereby interfering with JNK phosphorylation. nih.govnih.gov
Cellular Effect Promotes glucose uptake in diabetic model adipocytes and liver cells. nih.govnih.gov
Comparative Efficacy Shows inhibition of JNK phosphorylation and promotion of glucose uptake comparable to the known inhibitor BI-78D3. nih.gov

| Form Studied | Racemic Acebutolol. | nih.govnih.gov |

Beta-adrenergic blockers as a class are known to influence the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. drugbank.comnih.gov They can inhibit the release of renin from the juxtaglomerular cells of the kidney. drugbank.com This action reduces the production of angiotensin II, a potent vasoconstrictor, and subsequently decreases aldosterone (B195564) secretion, which promotes sodium and water retention. drugbank.commhmedical.com

Q & A

Q. What strategies optimize impurity profiling of Acebutolol Hydrochloride, (R)-, during synthesis?

  • Answer : Forced degradation studies (acid/base hydrolysis, oxidation) identify major impurities. Quantify using HPLC with photodiode array detection (220–280 nm). Calculate impurity levels via: Impurity (%)=AreaimpurityAreatotal×100\text{Impurity (\%)} = \frac{\text{Area}_{impurity}}{\text{Area}_{total}} \times 100

    Limit unidentified impurities to <0.1% per ICH Q3A guidelines. Use MS/MS for structural elucidation .

Q. How do stable isotope-labeled analogs enhance pharmacokinetic studies of Acebutolol Hydrochloride, (R)-?

  • Answer : Deuterated analogs (e.g., [²H₇]-Acebutolol) serve as internal standards in LC-MS/MS, improving quantification accuracy in plasma matrices. Isotope dilution minimizes matrix effects, enabling lower detection limits (0.1 ng/mL). Synthesize labeled variants via catalytic deuterium exchange or custom organic synthesis .

Methodological Considerations

  • Data Validation : Cross-reference pharmacopeial methods (e.g., USP, Indonesian Pharmacopoeia) with peer-reviewed protocols for reproducibility .
  • Ethical Compliance : Adhere to ICH guidelines for preclinical studies and declare conflicts of interest per journal policies (e.g., Sensors and Actuators B) .
  • Computational Reproducibility : Share docking parameters (grid box size, scoring functions) and MD trajectories in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.